Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
CAS No.: 736970-78-8
Cat. No.: VC2857561
Molecular Formula: C13H12ClNO2S
Molecular Weight: 281.76 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate - 736970-78-8](/images/structure/VC2857561.png)
Specification
CAS No. | 736970-78-8 |
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Molecular Formula | C13H12ClNO2S |
Molecular Weight | 281.76 g/mol |
IUPAC Name | ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Standard InChI Key | CYWOZMNMBLNAQJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is , with a molecular weight of 281.76 g/mol . Key structural features include:
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Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.
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2-Chlorobenzyl substituent: A chlorinated aromatic group attached to the thiazole’s 2-position via a methylene bridge.
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Ethyl ester: A carboxylate ester at the 4-position, enhancing solubility in organic solvents.
X-ray crystallography of analogous thiazole derivatives reveals planarity in the thiazole ring and bond lengths consistent with aromatic systems (C–S: 1.74–1.76 Å; C–N: 1.30–1.32 Å) . The dihedral angle between the thiazole and chlorophenyl rings is approximately 77.89°, suggesting moderate conjugation .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
Step 1: Thiazole Ring Formation
A cyclocondensation reaction between thiourea derivatives and α-haloketones forms the thiazole core. For example:
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Reagents: Ethyl acetoacetate, -bromosuccinimide (NBS), and thiourea derivatives .
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Conditions: Dichloromethane or acetonitrile under reflux (60–80°C) .
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency:
Physicochemical Properties
Reactivity and Functionalization
Key Reactions
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Ester Hydrolysis:
Yields the carboxylic acid derivative (93% yield under basic conditions) .
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Amide Coupling:
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Reagents: EDCl, HOBt, amines.
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Products: Thiazole-4-carboxamides (76–82% yield).
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Nucleophilic Aromatic Substitution:
The 2-chlorophenyl group undergoes substitution with amines or thiols under basic conditions.
Applications in Drug Discovery
Role as a Synthetic Intermediate
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Cefditoren Pivoxil: Thiazole carboxylates are precursors to cephalosporin antibiotics .
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Agrochemicals: Intermediate in fungicide synthesis (e.g., thifluzamide) .
Comparison with Structural Analogs
Future Directions
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